Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-
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Overview
Description
Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of hydroxyl groups and a methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-hydroxy-3-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Antibacterial Activity: The compound can disrupt bacterial cell walls and inhibit essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2,3-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]
- Benzamide, 2,4-dihydroxy-N-[(3-hydroxy-4-methoxyphenyl)methyl]
- Benzamide, 3,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]
Uniqueness
Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
877207-36-8 |
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Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H15NO5/c1-21-14-6-9(2-5-12(14)18)8-16-15(20)11-4-3-10(17)7-13(11)19/h2-7,17-19H,8H2,1H3,(H,16,20) |
InChI Key |
IOZXJLTVYKJZJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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